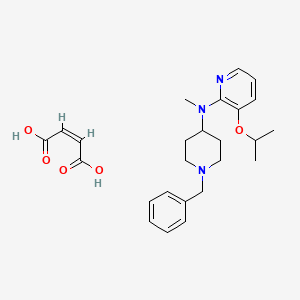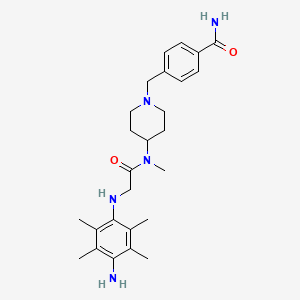
SUN11602
Descripción general
Descripción
SUN11602 es un nuevo compuesto de anilina sintético con actividad similar al factor de crecimiento fibroblástico básico. Ha mostrado efectos neuroprotectores prometedores, particularmente en el contexto de enfermedades neurodegenerativas como la enfermedad de Parkinson. This compound imita la actividad del factor de crecimiento fibroblástico básico, que es conocido por su papel en la promoción de la supervivencia y el crecimiento neuronal .
Aplicaciones Científicas De Investigación
SUN11602 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Neuroprotección: Se ha demostrado que this compound previene la muerte neuronal inducida por glutamato en cultivos primarios de neuronas de la corteza cerebral de rata. .
Enfermedad de Parkinson: En modelos animales de la enfermedad de Parkinson, this compound ha demostrado efectos neuroprotectores al modular la neuroinflamación, la apoptosis y las proteínas de unión al calcio.
Deterioro de la memoria: Se ha encontrado que this compound atenúa el deterioro de la memoria a corto plazo y los déficits de aprendizaje espacial en modelos animales.
Homeostasis del calcio: El compuesto ayuda a regular la homeostasis del calcio en las neuronas, lo cual es crucial para la supervivencia neuronal en condiciones tóxicas.
Mecanismo De Acción
SUN11602 ejerce sus efectos al interactuar con el receptor del factor de crecimiento fibroblástico-1 (FGFR1). Esta interacción mejora la fosforilación de FGFR1, lo que a su vez activa las vías de señalización descendentes como la vía de la quinasa de proteína activada por mitógeno / quinasa regulada por señales extracelulares (MAPK / ERK). Esta activación conduce a un aumento de la supervivencia y el crecimiento neuronal. Además, this compound regula al alza la expresión de proteínas de unión al calcio como la calbindina, lo que ayuda a mantener la homeostasis del calcio en las neuronas .
Análisis Bioquímico
Biochemical Properties
SUN11602 has been found to interact with the fibroblast growth factor receptor-1 (FGFR1), similar to basic fibroblast growth factor (bFGF) . It enhances the phosphorylation of FGFR1, stimulating neuronal growth and survival in pathological conditions . This compound also increases the levels of CALB1 gene expression in cerebrocortical neurons .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. It prevents glutamate-induced neuronal death in primary cultures of rat cerebrocortical neurons . Furthermore, this compound treatment rebalances Ca2+ overload in neurons by regulating Ca2±binding proteins while inhibiting the apoptotic cascade .
Molecular Mechanism
At the molecular level, this compound activates a number of cellular molecules, including FGFR-1, MEK/ERK intermediates, and Calb . This activation contributes to intracellular Ca2+ homeostasis, similar to the case of bFGF . The exact mechanism of how this compound interacts with FGFR-1 remains to be clarified .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to exert its effects over time. For instance, in a murine model of MPTP-induced dopaminergic degeneration, this compound was administered daily and showed significant reduction in the alteration of Parkinson’s disease hallmarks over a period of 7 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a study involving a murine model of MPTP-induced dopaminergic degeneration, this compound was administered at doses of 1 mg/kg, 2.5 mg/kg, and 5 mg/kg . The results showed that this compound administration significantly reduced the alteration of Parkinson’s disease hallmarks .
Metabolic Pathways
It is known that this compound interacts with FGFR1 and influences the phosphorylation of this receptor , which could potentially impact various metabolic pathways.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
SUN11602 se sintetiza a través de una serie de reacciones químicas que involucran el acoplamiento de derivados de anilina con otros compuestos orgánicos. La ruta sintética específica y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. se sabe que la síntesis implica el uso de varios reactivos y catalizadores para lograr la estructura química deseada .
Métodos de producción industrial
La producción industrial de this compound probablemente implique la síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto se purifica luego a través de técnicas como la cristalización o la cromatografía para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
SUN11602 se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en this compound.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas, como la temperatura y el solvente, dependen de la reacción y el producto deseados .
Principales productos formados
Los principales productos formados a partir de las reacciones de this compound dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir compuestos con diferentes grupos funcionales .
Comparación Con Compuestos Similares
SUN11602 es único en su capacidad de imitar los efectos neuroprotectores del factor de crecimiento fibroblástico básico sin los efectos secundarios asociados. Compuestos similares incluyen:
Factor de crecimiento fibroblástico básico (bFGF): Si bien el bFGF tiene propiedades neuroprotectoras, su uso terapéutico es limitado debido a los efectos secundarios.
PD166866: Un inhibidor de fosforilación específico del dominio citosólico de tirosina quinasa de FGFR-1.
This compound destaca por su capacidad de modular la neuroinflamación, la apoptosis y las proteínas de unión al calcio, lo que lo convierte en una valiosa estrategia farmacológica para las enfermedades neurodegenerativas .
Propiedades
IUPAC Name |
4-[[4-[[2-(4-amino-2,3,5,6-tetramethylanilino)acetyl]-methylamino]piperidin-1-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O2/c1-16-18(3)25(19(4)17(2)24(16)27)29-14-23(32)30(5)22-10-12-31(13-11-22)15-20-6-8-21(9-7-20)26(28)33/h6-9,22,29H,10-15,27H2,1-5H3,(H2,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCODNOOPOPTZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)C)NCC(=O)N(C)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


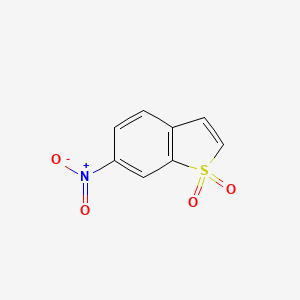
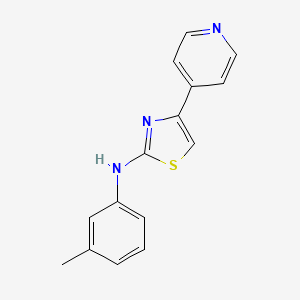
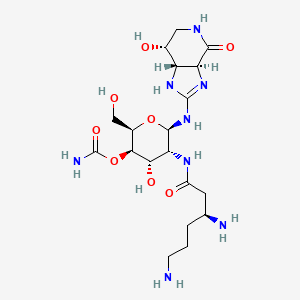

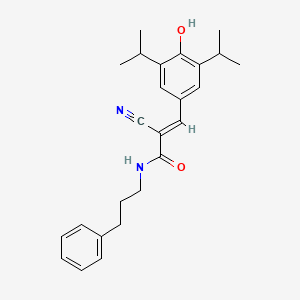
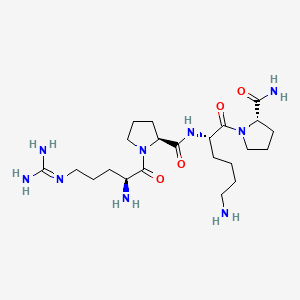
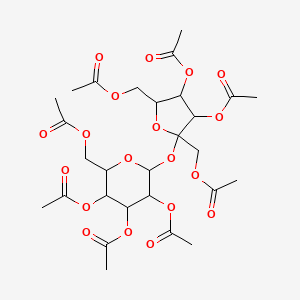
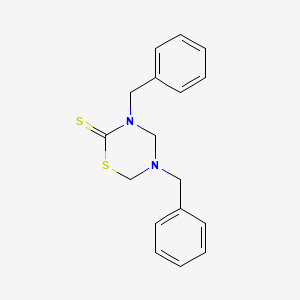
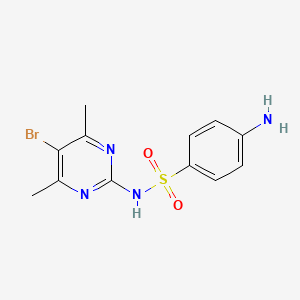
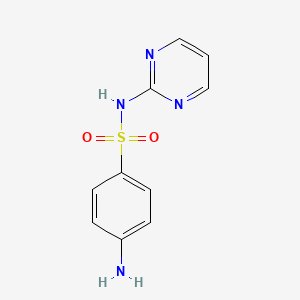
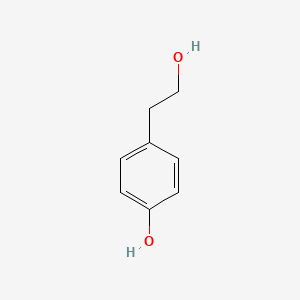

![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)
